molecular formula C12H14INO B8794769 1-(4-Iodobenzoyl)piperidine

1-(4-Iodobenzoyl)piperidine

Cat. No. B8794769
M. Wt: 315.15 g/mol
InChI Key: AOUUEESJGDOGHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07494994B2

Procedure details

To a suspension of 4.0 g of 4-iodobenzoic acid (16.13 mmol) in 40 ml of CH2Cl2 there are added 3.65 ml of diisopropylethylamine (20.97 mmol) and then, after 10 minutes, 5.18 g of TBTU (16.13 mmol). After stirring for 10 minutes more, 1.60 ml of piperidine (16.13 mmol) are added and the reaction mixture is stirred overnight at ambient temperature. The reaction mixture is washed 3 times with water and then once with saturated NaCl. After drying (MgSO4) and evaporation under reduced pressure, the residue is chromatographed on silica (CH2Cl2/acetone 9/1) to yield the title product.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.65 mL
Type
reactant
Reaction Step Two
Name
Quantity
5.18 g
Type
reactant
Reaction Step Three
Quantity
1.6 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][CH:3]=1.C(N(C(C)C)CC)(C)C.CN(C(ON1N=[N:35][C:30]2C=[CH:32][CH:33]=[CH:34][C:29]1=2)=[N+](C)C)C.[B-](F)(F)(F)F.N1CCCCC1>C(Cl)Cl>[I:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([N:35]2[CH2:32][CH2:33][CH2:34][CH2:29][CH2:30]2)=[O:8])=[CH:9][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
IC1=CC=C(C(=O)O)C=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.65 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
Quantity
5.18 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
Step Four
Name
Quantity
1.6 mL
Type
reactant
Smiles
N1CCCCC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 10 minutes more
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture is stirred overnight at ambient temperature
Duration
8 (± 8) h
WASH
Type
WASH
Details
The reaction mixture is washed 3 times with water
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
(MgSO4) and evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica (CH2Cl2/acetone 9/1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
IC1=CC=C(C(=O)N2CCCCC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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